Ritlecitinib

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von schwerer Alopecia areata eingesetzt, einer Autoimmunerkrankung, die zu Haarausfall auf der Kopfhaut, im Gesicht und an anderen Körperstellen führt . Ritlecitinib ist ein Kinase-Inhibitor, der auf Janus-Kinase 3 (JAK3) und die in Hepatozellulären Karzinomen (TEC) exprimierte Tyrosinkinase-Familie abzielt .

Wissenschaftliche Forschungsanwendungen

Ritlecitinib hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung von Kinase-Inhibitoren und ihrer Wechselwirkungen mit verschiedenen Enzymen verwendet.

Biologie: this compound wird verwendet, um die Rolle von JAK3- und TEC-Kinasen in zellulären Signalwegen zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv Janus-Kinase 3 (JAK3) und die in Hepatozellulären Karzinomen (TEC) exprimierte Tyrosinkinase-Familie hemmt. Durch die kovalente Bindung an Cys-909 von JAK3 blockiert this compound die Zytokin-Signalgebung und die zytolytische Aktivität von T-Zellen, die in die Pathogenese der Alopecia areata verwickelt sind . Diese Hemmung führt zu einer Abnahme der Entzündungsreaktionen und einer Stabilisierung der Haarfollikel, was das Haarwachstum fördert .

Wirkmechanismus

- Ritlecitinib is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family .

- It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This makes this compound a highly selective and irreversible JAK3 inhibitor .

- The dual activity of this compound toward JAK3 and the TEC kinase family blocks cytokine signaling and the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata .

- This compound irreversibly inhibits JAK3 and TEC kinase by blocking the adenosine triphosphate (ATP) binding site .

- In cellular settings, it inhibits cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Vorbereitungsmethoden

Die Synthese von Ritlecitinib umfasst mehrere Schritte, darunter Reduktions-, Acylierungs- und Isolierungsprozesse. Die Synthese beginnt typischerweise mit der Reaktion spezifischer chemischer Zwischenprodukte, gefolgt von Reduktion und Acylierung zur Bildung der endgültigen Verbindung . Die industriellen Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute erreicht wird, wobei die strengen behördlichen Standards eingehalten werden.

Analyse Chemischer Reaktionen

Ritlecitinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes, häufig unter Verwendung spezifischer Reagenzien und Bedingungen.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Ritlecitinib ist einzigartig in seiner dualen Hemmung von JAK3 und TEC-Kinasen, was es von anderen Kinase-Inhibitoren unterscheidet. Zu den ähnlichen Verbindungen gehören:

Tofacitinib: Ein weiterer JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und anderen Autoimmunerkrankungen eingesetzt wird.

Baricitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und COVID-19 eingesetzt wird.

Upadacitinib: Ein JAK-Inhibitor, der zur Behandlung von rheumatoider Arthritis und anderen entzündlichen Erkrankungen eingesetzt wird.

Die Spezifität von this compound für JAK3 und TEC-Kinasen sowie sein irreversibler Bindungsmechanismus machen es zu einem vielversprechenden Therapeutikum für Alopecia areata und andere Autoimmunerkrankungen .

Eigenschaften

IUPAC Name |

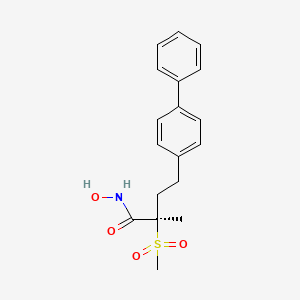

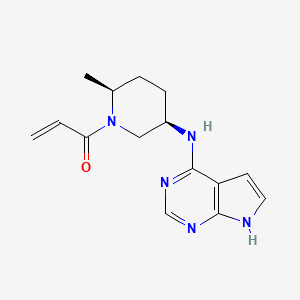

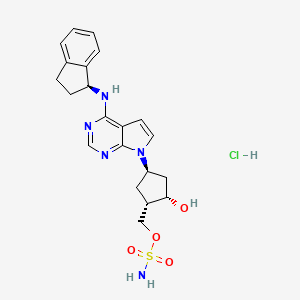

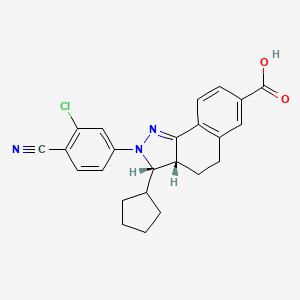

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRJPFGIXUFMTM-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792180-81-4 | |

| Record name | PF-06651600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06651600 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14924 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITLECITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ritlecitinib?

A1: this compound acts as an irreversible inhibitor of JAK3 and TEC family kinases. [, , ] It achieves high selectivity for JAK3 by covalently binding to a unique cysteine residue (Cys-909) in the catalytic domain, a feature not present in other JAK isoforms. [, ]

Q2: How does this compound’s dual inhibition of JAK3 and TEC family kinases contribute to its therapeutic potential?

A2: This dual inhibition effectively targets both JAK3-dependent signaling, crucial in immune cell activation and proliferation, and TEC family kinases, particularly BTK, which plays a key role in B cell receptor signaling and T cell activity. [, , , ] This combined effect is thought to dampen the inflammatory processes underlying conditions like alopecia areata, vitiligo, and rheumatoid arthritis. [, , , , , ]

Q3: Does this compound affect the function of other JAK isoforms?

A3: this compound exhibits minimal impact on other JAK isoforms due to its high selectivity for JAK3. [, ] This selectivity is a key advantage, potentially minimizing side effects associated with broader JAK inhibition. [, ]

Q4: How does this compound's selectivity for JAK3 compare to other JAK inhibitors?

A4: Unlike pan-JAK inhibitors or those with primary JAK1/2 activity, this compound demonstrates a higher degree of JAK3 specificity. [, ] This targeted approach may contribute to a more favorable safety profile by sparing JAK1-dependent anti-inflammatory signaling and reducing risks associated with JAK2 inhibition, such as hematological effects. [, , , ]

Q5: Can you elaborate on the impact of this compound on immune cell function?

A5: Research suggests this compound inhibits the differentiation and function of Th1 and Th17 cells, both crucial players in inflammatory responses. [] It also reduces the cytolytic activity of CD8+ T cells and NK cells, primarily through TEC kinase inhibition. [] Additionally, studies have shown that this compound can impact the development and function of innate lymphoid cells (ILCs), specifically ILC1s, known to play a role in rheumatoid arthritis. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound's molecular formula is C17H22N6O, and its molecular weight is 326.4 g/mol. This information can be found in the compound's chemical databases and scientific literature.

Q7: Is there any information available regarding this compound's spectroscopic data?

A7: While specific spectroscopic data (e.g., NMR, IR) might not be publicly available due to proprietary reasons, researchers can utilize the compound's structural information to predict these properties using computational chemistry tools. []

Q8: How stable is this compound under various conditions?

A8: Specific stability data for this compound may not be readily available in public research databases. Pharmaceutical companies typically conduct extensive stability studies, but the full results are often considered proprietary information.

Q9: What are the primary routes of this compound excretion?

A9: The precise routes and rates of this compound excretion might not be readily available in published research. Pharmacokinetic studies are crucial for determining drug elimination profiles, but the detailed findings are often kept confidential by pharmaceutical companies.

Q10: Have there been any studies investigating the impact of renal or hepatic impairment on this compound’s pharmacokinetics?

A13: Yes, studies have investigated the influence of renal and hepatic impairment on this compound's pharmacokinetic properties. [] These studies utilize a combination of clinical data and innovative modeling approaches, including population pharmacokinetics (POPPK), to evaluate the drug's behavior in patients with organ dysfunction. [] Such research helps guide dosing recommendations and ensure patient safety in specific populations.

Q11: How does the pharmacokinetic profile of this compound compare to other JAK inhibitors?

A14: Each JAK inhibitor possesses a unique pharmacokinetic profile, influencing its dosing regimen, potential for drug interactions, and overall safety. [, ] While direct head-to-head comparisons might be limited in published literature, understanding the distinct pharmacokinetic properties of each JAK inhibitor is crucial for optimizing therapy and minimizing risks.

Q12: Has there been any research on drug-transporter interactions with this compound?

A15: Yes, in vitro and clinical studies have confirmed that this compound and its metabolite M2 are inhibitors of the hepatic drug transporter OCT1. [] This interaction highlights the importance of considering potential drug interactions when co-administering this compound with other medications that are substrates of OCT1.

Q13: What in vitro models have been used to assess this compound's activity?

A16: Researchers have employed various in vitro models, including cell lines and primary cell cultures, to investigate this compound’s impact on specific immune cell populations and signaling pathways. [, ] These models provide valuable insights into the compound’s mechanism of action and its effects on immune responses.

Q14: What animal models have been employed to evaluate this compound’s efficacy?

A17: Preclinical studies have utilized animal models of inflammatory diseases, such as rat adjuvant-induced arthritis and mouse experimental autoimmune encephalomyelitis, to evaluate this compound's therapeutic potential. [] These models mimic aspects of human diseases, allowing researchers to assess the compound's efficacy in vivo and identify potential therapeutic benefits.

Q15: Has this compound been evaluated in clinical trials, and if so, for which indications?

A18: Yes, this compound has been extensively studied in clinical trials for various conditions, including alopecia areata, vitiligo, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. [, , , , , , , , , , , , , , , , , , , ] These trials aim to assess its safety, efficacy, and optimal dosing regimens in human subjects.

Q16: What are the key findings from clinical trials investigating this compound for the treatment of alopecia areata?

A19: Clinical trials have demonstrated that this compound can effectively promote hair regrowth in patients with alopecia areata, including those with severe disease. [, , , , , , , , , ] Significant improvements in clinician-reported and patient-reported outcome measures, such as the Severity of Alopecia Tool (SALT) score, have been observed. [, , , , , , , , , ] Notably, this compound 50 mg daily, with or without a loading dose, has shown promise in achieving clinically meaningful hair regrowth in these patients. [, , , , , , , , , ]

Q17: Are there any biomarkers being explored to predict this compound's efficacy or monitor treatment response?

A21: Research on biomarkers in the context of this compound treatment is ongoing. Studies have explored serum and stool microbiome markers as potential predictors of clinical efficacy and tissue response, particularly in ulcerative colitis. [] Identifying reliable biomarkers could personalize treatment strategies and improve outcomes for patients.

Q18: Are there any known drug interactions with this compound?

A24: As this compound is primarily metabolized by the liver, interactions with other drugs metabolized by the same enzymes or utilizing the same transporters, particularly OCT1, should be considered. [, , ] Clinical studies and post-marketing surveillance are crucial for identifying and characterizing potential drug interactions to ensure patient safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

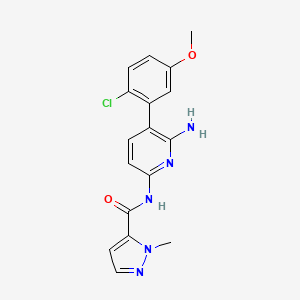

![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)